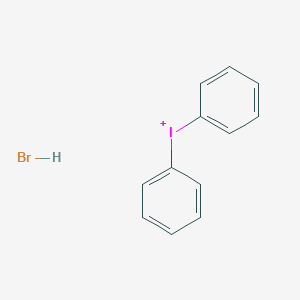

Diphenyliodonium bromide

Description

Properties

IUPAC Name |

diphenyliodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPSGXJFQQZYMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883680 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-73-4 | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Diphenyliodonium Bromide

The preparation of diphenyliodonium (B167342) bromide has been approached through several key synthetic strategies, primarily involving the oxidation of iodobenzene (B50100) in the presence of an aromatic compound or the use of pre-oxidized iodine(III) precursors.

One of the classical and most cited methods involves the reaction of iodosylbenzene with benzene (B151609) in the presence of a strong acid. A common procedure utilizes sulfuric acid to facilitate the electrophilic attack of the iodosyl (B1239551) group on the benzene ring. The resulting diphenyliodonium hydrogen sulfate (B86663) is then treated with a bromide salt, such as potassium bromide or sodium bromide, in an anion exchange reaction to yield the final product, diphenyliodonium bromide.

Another established route employs (diacetoxyiodo)benzene (B116549) as the iodine(III) precursor. This reagent reacts with benzene, often in the presence of an acid catalyst like acetic acid or sulfuric acid. Similar to the iodosylbenzene method, the reaction proceeds through an electrophilic aromatic substitution mechanism, followed by anion metathesis with a bromide source to afford this compound.

A more direct approach involves the oxidation of iodobenzene in the presence of benzene. This can be achieved using strong oxidizing agents. For instance, the use of potassium persulfate in concentrated sulfuric acid allows for the in-situ generation of a highly reactive iodine(III) species, which then reacts with benzene to form the diphenyliodonium cation. Subsequent addition of a bromide salt completes the synthesis.

The table below summarizes key aspects of these primary synthetic methodologies.

| Precursor(s) | Reagents | Typical Yield (%) |

| Iodobenzene, Benzene | Potassium Persulfate, Sulfuric Acid, Potassium Bromide | 60-70 |

| Iodosylbenzene, Benzene | Sulfuric Acid, Potassium Bromide | 55-65 |

| (Diacetoxyiodo)benzene, Benzene | Acetic Acid, Sulfuric Acid, Sodium Bromide | 70-80 |

Challenges and Advancements in Diphenyliodonium Bromide Synthesis

The synthesis of diphenyliodonium (B167342) bromide is not without its difficulties, which has spurred significant research into more advanced and efficient methodologies.

The primary challenges in traditional synthetic routes often relate to the harsh reaction conditions required. The use of concentrated sulfuric acid, for example, presents issues with handling, corrosivity, and the generation of acidic waste. Furthermore, these strong acids can limit the functional group tolerance of the substrates, restricting the synthesis of more complex or substituted diphenyliodonium salts. Another significant challenge is the potential for side reactions, such as the formation of unwanted regioisomers when using substituted benzenes, and the difficulty in separating the desired product from the reaction mixture and inorganic salts.

One of the most significant advancements is the development of one-pot synthesis procedures that avoid the isolation of intermediate iodine(III) compounds like iodosylbenzene, which can be unstable. These methods often involve the direct oxidation of iodobenzene (B50100) in the presence of the arene coupling partner. The use of m-chloroperoxybenzoic acid (m-CPBA) as an oxidant in the presence of a Lewis acid or a Brønsted acid has proven effective for the synthesis of diaryliodonium salts under milder conditions.

Mechanistic Studies of Diphenyliodonium Bromide Reactions

Ligand Coupling Mechanisms

The transfer of a phenyl group from diphenyliodonium (B167342) bromide to a nucleophile often proceeds through a ligand coupling mechanism. This process involves the formation of an intermediate where both the incoming nucleophile and the phenyl group are bonded to the iodine center, followed by the formation of the new carbon-nucleophile bond and the reductive elimination of iodobenzene (B50100).

Nucleophile Exchange and Reductive Elimination

The generally accepted mechanism for nucleophilic arylation using diaryliodonium salts commences with a reversible ligand exchange at the iodine(III) center. chemrxiv.org In this step, the bromide counteranion is replaced by the incoming nucleophile. This is followed by a rate-determining ligand coupling step, which is a form of reductive elimination. chemrxiv.orgumn.edu During this process, the nucleophile and one of the aryl groups are eliminated from the iodine center, forming the arylated product and iodobenzene. umn.edu This entire sequence results in the net substitution of the iodonium (B1229267) moiety by the nucleophile. rsc.org

The process can be visualized as the initial interaction of the nucleophile with the iodine atom of the diaryliodonium salt. umn.edu This leads to the formation of an intermediate that subsequently undergoes reductive elimination, yielding the final products. The reductive elimination step itself is typically rapid and reversible with a low energy barrier. umn.edu

Three-Center-Four-Electron Transition State

The bonding in hypervalent iodine compounds like diphenyliodonium bromide can be described by the three-center-four-electron (3c-4e) bond model. umn.edudiva-portal.orgwikipedia.org This model is crucial for understanding the geometry and reactivity of the intermediates in ligand coupling reactions. The diaryliodonium salt features a T-shaped structure where two ligands (in this case, the two phenyl groups and the bromide anion can be considered ligands) occupy the apical positions, and one is in the equatorial position. The apical ligands are held by a hypervalent 3c-4e bond, which is weaker and longer than a standard two-electron covalent bond. umn.edudiva-portal.org

During the ligand coupling process, the reaction is thought to proceed through a concerted ipso-substitution mechanism involving the formation of a three-center-four-electron transition state. nih.govacs.org In this transition state, the nucleophile attacks the ipso-carbon of the aryl group situated in the equatorial position. umn.edu This interaction leads to the coupling of the nucleophile to the equatorial aryl group, which occurs concurrently with the decoupling of the iodine atom from that same aryl group. umn.edu The selectivity for which aryl group is transferred in unsymmetrical diaryliodonium salts is determined during this ligand coupling step, specifically by the migration of the nucleophile from the iodine(III) atom to the adjacent ipso-carbon of the equatorial aryl group. acs.org

Influence of Counteranion on Reaction Pathways

The counteranion, in this case, bromide, plays a significant role in the reaction pathways of diphenyliodonium salts. The nature of the counteranion can influence the reactivity and even the mechanism of the arylation reaction. For instance, the high nucleophilicity of the bromide anion can compete with the intended nucleophile for reaction with the iodonium cation.

UV absorption studies of diphenyliodonium halides in nonaqueous solutions have shown red-shifted bands, which were initially attributed to charge-transfer interactions between the iodonium cation and the halide anion. oup.com However, the strong absorbance and large association constants observed are also consistent with the formation of hypervalent species, such as a bromoiodane intermediate. oup.com The observed rate constants in reactions with bromide ions have shown a dependence on the bromide concentration that aligns with a mechanism involving ligand coupling within such a bromoiodane 10-I-3 intermediate. oup.com

The choice of counteranion is a critical variable that affects the kinetics of the reaction. chemrxiv.org While historically, halides were common counteranions, they have often been replaced by "non-coordinating" anions like triflate to modulate reactivity. chemrxiv.org The presence of a halide, like bromide, can promote certain pathways. For example, in some cases, ortho-alkyl substituents on one of the aryl rings can promote preferential ligand coupling to that ring, even if it is more electron-rich than the other aryl ring, a phenomenon influenced by the halide nucleophile. nih.gov

| Factor | Influence on this compound Reactions |

| Nucleophile Exchange | Reversible replacement of the bromide anion with the incoming nucleophile to form an intermediate. chemrxiv.org |

| Reductive Elimination | The rate-determining step where the aryl group and nucleophile couple, eliminating from the iodine center. chemrxiv.orgumn.edu |

| 3c-4e Transition State | A concerted ipso-substitution occurs via this transition state, where the nucleophile attacks the equatorial aryl group. umn.edunih.govacs.org |

| Bromide Counteranion | Can compete as a nucleophile and form hypervalent bromoiodane intermediates, influencing reaction rates and pathways. oup.com |

Aryne Formation Pathways

In addition to ligand coupling, this compound can serve as a precursor for the generation of benzyne (B1209423), a highly reactive intermediate. This typically occurs under basic conditions where a proton is abstracted from an ortho position of one of the phenyl rings, followed by the elimination of iodobenzene.

Ortho C-H Deprotonation with Amide Bases

The generation of aryne intermediates from diaryliodonium salts can be achieved through the deprotonation of an ortho-hydrogen atom by a strong base. nih.gov Commercially available amide bases are effective for this purpose. acs.org The high electrophilicity of the iodine(III) center and the excellent leaving group ability of the aryl-λ3-iodane moiety (termed a hypernucleofuge) facilitate this process. nih.gov

For unsymmetrical aryl(mesityl)iodonium salts, this ortho-C-H deprotonation strategy has been shown to be an efficient method to access highly functionalized arynes. acs.org The use of a sterically hindered amide base can selectively deprotonate the desired position, leading to the formation of the aryne intermediate. csic.es This approach allows for the generation of arynes under relatively mild conditions.

Diels-Alder Adduct Formation as Evidence

The transient nature of arynes makes their direct observation challenging. Therefore, their formation is often confirmed by trapping them with a suitable diene in a Diels-Alder reaction. Furan (B31954) is a commonly used trapping agent for this purpose. diva-portal.org

When a reaction suspected of proceeding through an aryne intermediate is carried out in the presence of furan, the formation of a characteristic Diels-Alder adduct serves as strong evidence for the generation of the aryne. diva-portal.org For example, in the reaction of certain diaryliodonium salts with a base, the observation of the corresponding Diels-Alder cycloaddition product with furan confirms that the reaction proceeds, at least in part, via an aryne pathway. diva-portal.org This trapping technique has been instrumental in demonstrating that diaryliodonium salts lacking an ortho-trimethylsilyl (TMS) group can also serve as aryne precursors. diva-portal.org

| Pathway | Description | Evidence |

| Ortho C-H Deprotonation | A strong amide base removes a proton from the ortho position of a phenyl ring, initiating the elimination sequence. nih.govacs.org | Observation of aryne-derived products. |

| Diels-Alder Trapping | The generated benzyne is intercepted by a diene, such as furan, to form a stable cycloadduct. diva-portal.org | Isolation and characterization of the Diels-Alder adduct. diva-portal.org |

Influence of Substituents on Aryne Generation

The formation of aryne intermediates is a significant reaction pathway for diaryliodonium salts, including this compound, particularly under basic conditions. nih.gov The electronic nature of substituents on the aryl rings plays a critical role in the propensity for aryne generation. Generally, electron-rich diaryliodonium salts are more prone to undergo elimination to form arynes. diva-portal.org This is because electron-donating groups can stabilize the positive charge on the iodine atom, facilitating the abstraction of an ortho-proton by a base, which is a key step in aryne formation.

Conversely, the presence of electron-withdrawing groups on the aryl rings tends to suppress aryne formation. diva-portal.org For instance, in O-arylation reactions, the use of diaryliodonium salts bearing electron-deficient aryl groups, such as those with p-NO₂ or p-CN substituents, minimizes the formation of aryne-derived side products. diva-portal.org

The position of the substituent is also a determining factor. A study demonstrated that placing a mesityliodonium group at the meta-position relative to a sulfonyloxy group on an aromatic ring directed the regioselective generation of a 1,2-aryne intermediate through an ortho-deprotonative elimination strategy under weakly basic conditions. nih.gov

A classic example illustrating substituent effects is the thermal decomposition of 2-aryl iodoniobenzoates, which can either rearrange or cleave to form benzyne. The nature and position of substituents on the 2-aryl group significantly influence the reaction pathway.

Table 1: Influence of Substituents on Aryne Generation from Diaryliodonium Salts

| Diaryliodonium Salt Substituent | Condition | Observation | Reference |

| Electron-rich aryl groups | Basic conditions | Promotes aryne formation | diva-portal.org |

| Electron-deficient aryl groups (p-NO₂, p-CN) | Basic conditions | Suppresses aryne formation | diva-portal.org |

| meta-Mesityliodonium group | Weakly basic conditions | Regioselective generation of 1,2-aryne | nih.gov |

| 4-Tolyl (from bis(4-tolyl)iodonium bromide) | NaOtBu | Generation of a mixture of 3- and 4-tert-butoxytoluene via an aryne intermediate | rsc.org |

Single Electron Transfer (SET) Mechanisms

Beyond ionic pathways, this compound can react via single electron transfer (SET) mechanisms, leading to the formation of radical species. nih.govacs.org These pathways are often initiated by light or by chemical reductants.

Diphenyliodonium salts can act as potent SET oxidants. nih.govacs.org Upon receiving an electron, the diphenyliodonium cation undergoes fragmentation. This process can be initiated photochemically, where visible light excites an electron donor-acceptor (EDA) complex formed between the iodonium salt and another species. rsc.org For example, an EDA complex formed between a diaryliodonium salt and pyrrole (B145914) can be excited by visible light, leading to an SET event and the generation of radical species. rsc.org

The photolysis of diphenyliodonium salts, even at short wavelengths, can lead to either heterolytic or homolytic cleavage of the C-I bond. acs.org Homolytic cleavage results in the formation of a phenyl radical and an iodobenzene radical cation. In the presence of a hydrogen donor, these can lead to the formation of Brønsted acids that initiate further reactions. acs.org The generation of radical cations from the interaction of diaryliodonium salts with electron-rich aromatic compounds has been confirmed by ESR and UV-vis spectroscopic measurements. nih.govacs.org

The SET reduction of a diaryliodonium salt can also be achieved chemically. For instance, a diphenyliodonium salt can be reduced by photoinduced electrons from ZnO nanoparticles, forming a diphenyliodonium radical which then decomposes to a phenyl radical. acs.org These generated aryl radicals are highly reactive intermediates that can participate in a variety of subsequent bond-forming reactions. rsc.org

Once radical species are generated from this compound, they can engage in radical-radical coupling processes to form new bonds. This provides a powerful method for constructing complex molecules. youtube.com For example, an aryl radical generated from the reduction of an aryl halide can couple with a deuterium (B1214612) radical, formed from the reduction of D₂O, in an electrochemical process. mdpi.com

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound. chemrxiv.orgarkat-usa.org These theoretical studies provide detailed insights into the energetics and structures of intermediates and transition states that are often difficult to observe experimentally. ims.ac.jp

DFT calculations have been extensively applied to understand the intricacies of reactions involving diaryliodonium salts. frontiersin.org For O-arylation reactions with hydroxide (B78521), DFT studies have proposed novel mechanisms for aryne formation. diva-portal.org In the case of N-arylation of amines, DFT and Natural Bond Orbital (NBO) theory have provided new insights into the role of the frontier orbitals on the iodine atom during the ligand coupling step. chemrxiv.org

DFT studies have also been used to investigate the mechanism of S-arylation of phosphorothioates, correctly predicting the stereospecificity of the reaction which proceeds with retention of configuration at the phosphorus atom. beilstein-journals.org Furthermore, the mechanism of double functionalization of pyridine (B92270) N-oxides with diaryliodonium salts has been investigated using DFT, confirming a proposed pathway involving O-arylation followed by a homolytic cleavage of the N-O bond and a subsequent radical rearrangement. rsc.org In the reaction of diaryliodonium salts with dimethyl sulfoxide (B87167) (DMSO), DFT calculations helped to elucidate a thia-Sommelet–Hauser rearrangement pathway. beilstein-journals.org

The investigation of transition states and intermediates is fundamental to understanding reaction kinetics and selectivity. numberanalytics.com DFT calculations allow for the localization and characterization of these transient species. ims.ac.jp For instance, a computational study compared the reductive elimination transition states of iodolium bromide, a methylene-bridged iodininium bromide, and this compound. arkat-usa.org This comparison revealed differences in the geometry and energetics of the transition states, explaining the varying reactivity of these compounds. arkat-usa.org

In the context of aryne generation, DFT calculations have shown that the base-mediated formation of benzyne from a diphenyliodonium cation proceeds through a concerted, asynchronous single step, without the formation of an intermediate. researchgate.net This is in contrast to other benzyne precursors where a stepwise mechanism is operative. researchgate.net For the S-arylation of sulfinate anions, DFT calculations determined that the conversion of diphenyliodonium triflate to a stable iodonium thiolate species has a feasible energy barrier, supporting the proposed reaction mechanism. beilstein-journals.org These computational investigations are crucial for building a detailed, molecular-level picture of the reaction pathways of this compound.

Molecular Electrostatic Potential (MEP) and Noncovalent Interaction (NCIPlot) Analyses

Computational chemistry provides powerful tools for visualizing and understanding the electronic distribution and interaction patterns of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Noncovalent Interaction (NCIPlot) analyses are particularly insightful for elucidating its reactivity and intermolecular bonding characteristics.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable theoretical tool used to predict and interpret chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netrsc.org

In the case of the diphenyliodonium cation, MEP analysis highlights distinct electronic features. The potential is typically color-coded, where red indicates regions of most negative potential (electron-rich) and blue indicates areas of most positive potential (electron-poor), with intermediate values represented by colors like green and yellow. researchgate.net Computational studies on the diphenyliodonium cation show a significant region of positive electrostatic potential, known as a "σ-hole," located on the iodine atom along the extension of the carbon-iodine (C-I) covalent bonds. researchgate.netpolimi.it This positive region arises because the electron density is drawn towards the more electronegative phenyl groups, leaving the halogen atom's outer lobe electronically deficient.

This σ-hole is a key feature of hypervalent iodine compounds and is fundamental to their ability to act as halogen bond donors. researchgate.netpolimi.it The electrophilic nature of the iodine center, clearly visualized by MEP, explains the high Lewis acidity of diaryliodonium salts and their propensity to interact with Lewis bases. d-nb.info The analysis of the MEP surface helps to rationalize the interaction between the diphenyliodonium cation and nucleophiles or counter-ions, such as bromide. d-nb.info

Table 1: Computed Electrostatic Potential on the Surface of the Diphenyliodonium Cation. Data sourced from computational studies using density functional theory. researchgate.net

| Color Range | Potential Value (kcal/mol) | Interpretation |

| Red | > 100 | Strongest positive potential; highly electrophilic region (σ-hole on iodine). |

| Yellow | 85 - 100 | Strong positive potential. |

| Green | 75 - 85 | Moderately positive potential. |

| Blue | < 75 | Least positive/negative potential; typically associated with the phenyl rings. |

Noncovalent Interaction (NCIPlot) Analysis

Noncovalent Interaction (NCI) analysis, often visualized through NCIPlots, is a computational method used to identify and characterize noncovalent interactions within and between molecules. polimi.it This technique is based on the electron density and its derivatives, allowing for the visualization of weak interactions such as halogen bonds, van der Waals forces, and steric repulsion. polimi.itlibretexts.org

NCIPlots typically display isosurfaces where noncovalent interactions occur. The color of these surfaces provides qualitative information about the nature and strength of the interaction:

Blue isosurfaces indicate strong, attractive interactions, such as strong hydrogen or halogen bonds.

Green isosurfaces represent weaker, delocalized interactions, characteristic of van der Waals forces.

Red isosurfaces signify repulsive interactions, such as steric clashes between atoms or rings.

For diaryliodonium salts, NCIPlot analysis is instrumental in characterizing the halogen bonds between the electrophilic iodine atom (the σ-hole donor) and an electron-rich atom (the acceptor), like a halide anion or a nitrogen atom in a nucleophile. polimi.itchemrxiv.org Studies on related diaryliodonium compounds have used NCIPlot to visualize and confirm the presence of I∙∙∙Cl and other halogen bonds, which are critical for understanding the crystal packing and supramolecular structures of these salts. polimi.it The analysis can reveal, for example, the weak secondary bonding interactions between the diphenyliodonium cation and the bromide anion, providing a visual representation of the forces holding the ionic pair together. chemrxiv.org

Table 2: General Interpretation of NCIPlot Visualization for Noncovalent Interactions.

| Isosurface Color | Sign(λ₂)ρ | Type of Interaction |

| Blue | Negative | Strong attractive (e.g., Halogen bonds, Hydrogen bonds) |

| Green | Near zero | Weak attractive (e.g., van der Waals forces) |

| Red | Positive | Repulsive (e.g., Steric clashes) |

Applications of Diphenyliodonium Bromide in Organic Synthesis

Transition Metal-Free Arylation Reactions

The formation of carbon-oxygen (C-O) bonds via arylation is a cornerstone of organic synthesis. Diphenyliodonium (B167342) bromide has emerged as an effective reagent for this transformation, reacting with various oxygen-containing functional groups. diva-portal.org

Diphenyliodonium bromide facilitates the O-arylation of phenols and alkyl alcohols, yielding diaryl ethers and aryl alkyl ethers, respectively. diva-portal.orgnih.gov These reactions are typically conducted in the presence of a base, which deprotonates the hydroxyl group and enhances its nucleophilicity. The choice of base and solvent is critical and can significantly impact the reaction's efficiency. For example, the phenylation of substituted phenols with this compound often proceeds in good to excellent yields using bases like potassium carbonate in solvents such as DMF. diva-portal.org While the arylation of phenols is generally efficient, the arylation of less acidic alkyl alcohols can present greater challenges, sometimes necessitating stronger bases or more vigorous reaction conditions. diva-portal.orgnih.gov

Table 1: Examples of O-Arylation of Phenols with Diphenyliodonium Salts

| Phenol (B47542) Derivative | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenol | K₂CO₃ | DMF | High | diva-portal.org |

| Substituted Phenols | NaOH | CH₂Cl₂ | High | diva-portal.org |

| Brominated Phenols | Various | Various | Good | diva-portal.org |

Note: This table provides illustrative examples and specific yields can vary based on detailed reaction conditions.

The O-arylation of carboxylic acids using this compound offers a direct pathway to aryl esters. researchgate.net This transformation is usually performed in the presence of a base to form the carboxylate anion, which then functions as the nucleophile. The reaction conditions are generally mild, allowing for compatibility with a range of other functional groups. diva-portal.orgresearchgate.net In a similar vein, the enolates derived from esters can undergo O-arylation with this compound, though C-arylation can be a competing reaction. The selectivity between O- and C-arylation is influenced by factors including the ester's structure, the base employed, and the reaction temperature. diva-portal.org It has been noted that while diphenyliodonium triflate and tetrafluoroborate (B81430) salts are highly effective for the arylation of carboxylic acids, this compound gives poor results under similar conditions. researchgate.net

Table 2: O-Arylation of Carboxylic Acids with Diphenyliodonium Salts

| Carboxylic Acid | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Acids | t-BuOK | Toluene | Good to Excellent | researchgate.net |

| Aliphatic Acids | t-BuOK | Toluene | Good to Excellent | researchgate.net |

Note: The data primarily reflects the use of diaryliodonium salts with anions other than bromide, as bromide has been shown to be less effective in this specific transformation.

This compound can be used to synthesize phenols in a reaction that represents a formal arylation of a hydroxide (B78521) equivalent. organic-chemistry.org This is achieved by reacting this compound with a source of hydroxide ions, such as an aqueous solution of a strong base. diva-portal.orgorganic-chemistry.org This method provides an alternative to traditional phenol synthesis routes that often demand harsh conditions. The reaction is believed to proceed through a nucleophilic attack by the hydroxide ion on the iodonium (B1229267) salt, leading to the elimination of iodobenzene (B50100) and the formation of the corresponding phenol. diva-portal.org Mechanistic studies have indicated that this reaction may also proceed via an aryne mechanism, particularly influenced by the electronic properties of the substituents on the diaryliodonium salt. diva-portal.org

The arylation of oximes with diphenyliodonium salts can result in either O-arylated or N-arylated products, and the selectivity is a key area of investigation. nih.gov The outcome of the reaction is highly dependent on the specific reaction conditions and the structure of the oxime. Generally, the use of a strong, non-nucleophilic base in a polar aprotic solvent tends to favor the formation of the O-arylated product. nih.gov Conversely, conditions that facilitate the formation of the N-anion can increase the proportion of the N-arylated product. nih.gov The electronic nature of the substituents on the oxime also plays a significant role in directing the selectivity of the arylation. nih.gov

The construction of carbon-nitrogen (C-N) bonds is fundamental in the synthesis of numerous biologically active compounds and functional materials. This compound serves as an effective reagent for the N-arylation of a variety of nitrogen-containing compounds under transition metal-free conditions. researchgate.nettezu.ernet.in

This methodology is applicable to a broad spectrum of nitrogen nucleophiles, such as amines, amides, imides, and nitrogen-containing heterocycles. tezu.ernet.inacs.org The reaction typically necessitates a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity for the subsequent reaction with the diphenyliodonium salt. tezu.ernet.in The selection of the base and solvent system is crucial for achieving high yields and can be optimized for the specific substrate. For instance, early work by Beringer and co-workers demonstrated the N-arylation of aniline (B41778) and piperidine (B6355638) with this compound under harsh conditions. tezu.ernet.in More recent developments have focused on milder conditions and the use of various bases to accommodate a wider range of substrates, including amino acid derivatives. diva-portal.org

Table 3: Examples of N-Arylation with Diphenyliodonium Salts

| Nitrogen Nucleophile | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aniline | None | Water | Reflux | tezu.ernet.in |

| Piperidine | None | Water | Reflux | tezu.ernet.in |

| Primary/Secondary Amines | Various | Various | Mild | tezu.ernet.in |

| Amino Acid Esters | Various | Various | Mild | diva-portal.orgresearchgate.net |

| Indoles (Tandem C-H/N-H) | dtbpy/K₃PO₄ | Dioxane | 60-120 °C (Cu-cat.) | acs.org |

Note: This table includes examples with this compound and other diaryliodonium salts, and some modern methods may involve catalysts for specific transformations.

Arylation of Nitrogen Nucleophiles (N-Arylation)

Amino Acid Derivatives and Esters

The synthesis of N-aryl amino acids is of considerable interest due to their presence in biologically active molecules. asianpubs.org this compound has emerged as a valuable tool for the N-phenylation of amino acid esters. lookchem.com

Retention of Chiral Integrity

A critical aspect of amino acid chemistry is the preservation of stereochemistry. In the context of N-arylation, it has been demonstrated that the use of this compound, often in the presence of catalysts like copper(I) bromide and silver nitrate (B79036), allows for the efficient N-phenylation of various α-amino acid methyl esters while maintaining their chiral integrity. asianpubs.orgacs.org This has been confirmed through the synthesis of chiral dipeptides and tripeptides from the resulting N-phenyl amino acids. asianpubs.org More recent transition metal-free methods using unsymmetrical diaryliodonium salts have also shown that N-arylated amino acid esters can be obtained with excellent enantiomeric excess. nih.govnih.gov

Synthesis of N-Aryl α-Amino Acids

The N-phenyl methyl esters of a wide range of amino acids, including glycine (B1666218), alanine (B10760859), valine, leucine, isoleucine, phenylalanine, methionine, and proline, have been successfully synthesized using this compound. acs.org The resulting N-phenyl amino acid esters can then be hydrolyzed to the corresponding N-aryl α-amino acids. asianpubs.org This methodology provides a direct route to these valuable compounds, which can be challenging to synthesize through other means that may require harsh conditions and risk racemization. acs.org The use of unsymmetrical diaryliodonium salts has further expanded the scope of this reaction, enabling the transfer of a variety of electron-deficient, electron-rich, and sterically hindered aryl groups to amino acid esters. nih.govnih.gov

Application in Biocatalytic Routes

While direct biocatalytic routes for the synthesis of N-aryl amino acids are being explored, they can be limited by the substrate scope, particularly with sterically hindered or strongly electron-deficient anilines. nih.gov Chemical methods, such as those employing this compound, provide a complementary approach. acs.org For instance, while an enzyme like ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) can catalyze the asymmetric synthesis of N-arylated aspartic acids, chemical synthesis using reagents like this compound offers an alternative for substrates that are not well-tolerated by the enzyme. acs.orgrug.nl

Heteroaromatic Nitrogen Compounds (e.g., Triazoles, DABCO)

The application of diphenyliodonium salts extends to the N-arylation of heteroaromatic nitrogen compounds. A notable example is the arylation of 1,4-diazabicyclo[2.2.2]octane (DABCO), a tertiary amine. nih.gov The reaction of aryl(mesityl)iodonium triflates with DABCO proceeds under mild, metal-free conditions to afford N-aryl-DABCO salts with high selectivity for the transfer of the aryl group. researchgate.net This method is significant as it provides access to N-aryl-DABCO salts bearing a variety of substituents, which are precursors to medicinally relevant compounds like 1,4-disubstituted piperazines. nih.govresearchgate.net

Furthermore, diaryliodonium salts have been utilized for the regioselective arylation of 1,2,3-triazoles at the often challenging N(2) position under transition-metal-free conditions. nih.gov This highlights the versatility of these reagents in functionalizing a range of nitrogen-containing heterocycles.

Amides and Carbamates

The N-arylation of amides and carbamates represents another important application of diaryliodonium salts. Metal-free N-arylation of secondary acyclic amides has been achieved using various diaryliodonium salts. diva-portal.org This procedure is effective for transferring electron-poor and ortho-substituted aryl groups. diva-portal.org

In a different approach, the reaction of N-hydroxycarbamates with this compound has been shown to lead to N-hydroxy-N-phenylcarbamates. researchgate.net This transformation demonstrates the ability of this compound to act as a phenylating agent for the nitrogen atom within the carbamate (B1207046) functionality. researchgate.net

Table 1: N-Arylation of Primary Amines with this compound

| Amine Substrate | Product | Yield (%) | Reference |

| Aniline | N-Phenylaniline | 91 | d-nb.info |

| (R)-1-Phenylethylamine | (R)-N-(1-Phenylethyl)aniline | - | d-nb.info |

| Various Aliphatic Amines | N-Alkyl Anilines | Moderate to High | d-nb.info |

Table 2: N-Arylation of Amino Acid Esters with this compound

| Amino Acid Ester | Product | Yield | Chiral Integrity | Reference |

| Glycine Methyl Ester | N-Phenylglycine Methyl Ester | Good to Excellent | N/A | acs.org |

| Alanine Methyl Ester | N-Phenylalanine Methyl Ester | Good to Excellent | Maintained | acs.org |

| Valine Methyl Ester | N-Phenylvaline Methyl Ester | Good to Excellent | Maintained | acs.org |

| Leucine Methyl Ester | N-Phenylleucine Methyl Ester | Good to Excellent | Maintained | acs.org |

| Phenylalanine Methyl Ester | N,N-Diphenylalanine Methyl Ester | Good to Excellent | Maintained | acs.org |

| Proline Methyl Ester | N-Phenylproline Methyl Ester | Good to Excellent | Maintained | acs.org |

Table 3: N-Arylation of Heteroaromatic Nitrogen Compounds

| Heterocycle | Arylating Agent | Product | Conditions | Reference |

| DABCO | Aryl(mesityl)iodonium triflates | N-Aryl-DABCO salts | Metal-free, mild | researchgate.net |

| 1,2,3-Triazoles | Aryl(TMP)iodonium salt | N(2)-Aryl-1,2,3-triazoles | Metal-free | nih.gov |

Oxazolidinones

The synthesis of N-arylated oxazolidinones is of significant interest due to the prevalence of this structural motif in biologically active compounds. researchgate.net Diphenyliodonium salts, including the bromide form, have been employed in the copper-catalyzed N-arylation of sterically hindered oxazolidinones. researchgate.netresearchgate.net This method has proven effective for the arylation of 4-alkyloxazolidinones, including those with bulky isopropyl and tert-butyl substituents, affording the corresponding N-phenyl products in good to excellent yields. researchgate.net

An enantioselective α-arylation of N-acyloxazolidinones has also been developed using a chiral copper(II)-bisoxazoline complex in conjunction with diaryliodonium salts. proquest.comaablocks.com In this approach, a silyl (B83357) ketene (B1206846) imide, derived from the N-acyloxazolidinone, acts as an enolate equivalent, reacting with the chiral catalyst to furnish α-aryl oxazolidinones with high enantioselectivity. proquest.com

Arylation of Carbon Nucleophiles (C-Arylation)

This compound is an effective phenylating agent for various carbon-based nucleophiles. acs.org These reactions, which lead to the formation of a new carbon-carbon bond, are fundamental in the construction of complex organic molecules.

Enolates and Activated Methylene (B1212753) Groups

The reaction of diphenyliodonium salts with enolates derived from ketones and other carbonyl compounds provides a direct route to α-aryl carbonyl compounds. acs.orgacs.org For instance, diphenyliodonium triflate has been used for the direct α-arylation of cyclic ketone enolates. acs.org The reaction of this compound with the anions of dimedone and dibenzoylmethane (B1670423) can lead to C-phenylated products. researchgate.net Research has shown that the arylation of enolates with diaryliodonium salts can proceed through a ligand-coupled mechanism involving a five-membered transition state. researchgate.net

Activated methylene compounds, such as malonates, are also suitable substrates for arylation with diaryliodonium salts, leading to the formation of α-aryl dicarbonyl compounds. organic-chemistry.org

Alkyl Grignard Reagents

The cross-coupling of diaryliodonium salts with Grignard reagents represents a powerful method for the formation of biaryls. researchgate.net While early methods often required harsh conditions, the development of catalyst systems has enabled these reactions to proceed under milder conditions. For example, the cross-coupling of diaryliodonium salts with Grignard reagents can be achieved in the presence of a palladium catalyst and zinc chloride, affording biaryls in good yields. researchgate.net The reaction of alkyl Grignard reagents with alkyl halides, a related transformation, can also be catalyzed by palladium complexes. organic-chemistry.orglibretexts.org

Intramolecular C-H Arylation for Biaryl Synthesis

Intramolecular C-H arylation using diaryliodonium salts offers a direct pathway for the synthesis of biaryl compounds. nih.gov This strategy avoids the need for pre-functionalized starting materials. Metal-free oxidative coupling via C-H arylation can be achieved using a combination of a hypervalent iodine reagent and a Lewis acid. nih.gov Palladium-catalyzed direct arylation of heteroarenes, such as indole, with iodobenzene has been shown to be highly regioselective, yielding the C-arylated product. acs.org

Arylation of Sulfur Nucleophiles (S-Arylation)

This compound is also capable of arylating sulfur-containing nucleophiles, providing access to valuable organosulfur compounds.

Thioamides for Thioimidate Formation

Under basic, transition-metal-free conditions, the reaction of secondary thioamides with diaryliodonium salts results in a chemoselective S-arylation to produce aryl thioimidates in good to excellent yields. rsc.orgtezu.ernet.in This reaction is generally fast and efficient, requiring equimolar amounts of the thioamide, base, and diaryliodonium salt. rsc.org This method provides a direct route to aryl thioimidates, a class of compounds that has been relatively underexplored. diva-portal.org

| Substrate | Arylating Agent | Product | Conditions | Yield | Reference |

| 4-Isopropyloxazolidinone | Diphenyliodonium triflate | N-Phenyl-4-isopropyloxazolidinone | Cu(OTf)₂, ligand, base | Good | researchgate.net |

| N-Acyl-oxazolidinone | Diphenyliodonium salt | α-Aryl-N-acyloxazolidinone | Chiral Cu(II)-bisoxazoline catalyst | High ee | proquest.com |

| Cyclic ketone enolate | Diphenyliodonium triflate | α-Aryl cyclic ketone | Base | - | acs.org |

| Secondary thioamide | Diphenyliodonium salt | Aryl thioimidate | Base, transition-metal-free | Good-Excellent | rsc.org |

| Grignard reagent | Diphenyliodonium salt | Biaryl | Pd catalyst, ZnCl₂ | Good | researchgate.net |

Arylation of Phosphorus Nucleophiles (P-Arylation)

The creation of carbon-phosphorus (C–P) bonds is fundamental in synthesizing organophosphorus compounds, which are crucial as ligands in catalysis, and in the development of pharmaceuticals and agrochemicals. organic-chemistry.org Diphenyliodonium salts have emerged as effective reagents for the P-arylation of various phosphorus-containing nucleophiles. researchgate.net

Diaryliodonium salts are effective for the arylation of P(O)-OH compounds, including phosphinic acid and hydrogen phosphonates. nih.gov Palladium-catalyzed reactions, in particular, have proven to be a convenient method for synthesizing arylphosphonates from O,O-dialkyl phosphites and diaryliodonium salts. researchgate.net These reactions are tolerant to substitutions on both the aryl group and the phosphite, affording the desired products in good to excellent yields. researchgate.net

The reaction typically proceeds under mild conditions. For instance, the palladium-catalyzed arylation of dialkyl phosphites with diaryliodonium tetrafluoroborates provides arylphosphonates in yields ranging from 82-98%. researchgate.net Similarly, copper catalysis can be employed to form alkyl aryl phosphonates in a single step with high yields. ncl.ac.uk This metal-free approach, leveraging the high reactivity of arynes, circumvents the harsher conditions often required in traditional transition-metal-catalyzed methods like the Arbuzov or Hirao reactions. organic-chemistry.org

Table 1: Examples of P-Arylation of Dialkyl Phosphites with Diaryliodonium Salts

| Arylating Agent | Dialkyl Phosphite | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenyliodonium tetrafluoroborate | Diethyl phosphite | Pd(PPh₃)₄ | Diethyl phenylphosphonate | 98 | researchgate.net |

| Di-p-tolyliodonium tetrafluoroborate | Diethyl phosphite | Pd(PPh₃)₄ | Diethyl p-tolylphosphonate | 95 | researchgate.net |

| Di-p-anisyliodonium tetrafluoroborate | Diethyl phosphite | Pd(PPh₃)₄ | Diethyl p-anisylphosphonate | 92 | researchgate.net |

| Diphenyliodonium tetrafluoroborate | Diisopropyl phosphite | Pd(PPh₃)₄ | Diisopropyl phenylphosphonate | 96 | researchgate.net |

Arylation of Halogen Nucleophiles (F-Arylation)

Diaryliodonium salts are also utilized in the arylation of halogen nucleophiles, most notably in fluorination reactions. The selectivity in these metal-free arylations is primarily dictated by the electronic properties of the aryl groups, where the most electron-deficient arene is preferentially transferred. ncl.ac.uk

The use of a fluorous diaryliodonium salt in conjunction with Fluorous Solid-Phase Extraction (F-SPE) facilitates a clean and efficient separation of the desired fluorinated product from the reaction by-products, such as the fluorous iodobenzene, and any unreacted starting material. ncl.ac.uk While this method simplifies purification, the volatile nature of products like fluorobenzene (B45895) necessitates yield determination via techniques such as ¹⁹F NMR spectroscopy. ncl.ac.uk

Catalytic Applications

Beyond stoichiometric arylation, this compound and related salts play a crucial role in various catalytic systems, including organocatalysis and photoinduced processes.

Organocatalysis (e.g., N-benzylpyridin-2-one in Phenol Synthesis)

A notable organocatalytic application of diaryliodonium salts is the metal-free synthesis of phenols using water as the hydroxyl source. nii.ac.jp This process is efficiently catalyzed by N-benzylpyridin-2-one under mild conditions. nii.ac.jpacs.org The reaction mechanism begins with the O-arylation of the N-benzylpyridin-2-one catalyst by the diaryliodonium salt, which forms a 2-aryloxypyridinium intermediate. acs.org This intermediate is then hydrolyzed by water to yield the phenol product and regenerate the organocatalyst, allowing the catalytic cycle to continue. acs.org This method is effective for a range of diaryliodonium salts, including those that are sterically hindered or contain various functional groups, and has been successfully applied on a gram scale. nii.ac.jp

Photoinduced Processes

Diphenyliodonium salts are widely used as photoinitiators in polymerization reactions. itu.edu.tritu.edu.tr The direct photolysis of simple diphenyliodonium salts typically requires UV radiation below 300 nm. itu.edu.tr However, their spectral response can be extended to longer wavelengths through photosensitization, making them suitable for visible-light-induced applications. itu.edu.trconicet.gov.ar

Upon irradiation, the diphenyliodonium salt can undergo homolytic or heterolytic cleavage. acs.org The photolysis generates a phenyl radical and a phenyliodonium (B1259483) cation radical, among other species, which are capable of initiating polymerization. acs.org

To enhance their efficiency and extend their absorption into the visible light spectrum, diphenyliodonium salts are often used in combination with electron donor compounds, with which they form charge-transfer complexes (CTCs) or electron donor-acceptor (EDA) complexes. itu.edu.trresearchgate.net These CTCs can be generated from the ground-state association of the iodonium salt (electron acceptor) with an electron donor molecule, such as an amine, a phosphine, or a dye. researchgate.netbohrium.com

The formation of the CTC creates a new absorption band at a longer wavelength than either component alone. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the iodonium salt within the complex. itu.edu.trconicet.gov.ar This photoinduced electron transfer leads to the decomposition of the iodonium salt, generating active radical species that can initiate polymerization. conicet.gov.aracs.orgresearchgate.net This strategy not only enhances photoreactivity but also allows for the use of low-energy visible light sources, such as LEDs. researchgate.net The formation of these complexes can be complicated, but they possess enhanced photolability. grafiati.com

Generation of Cationic Initiating Species

Diphenyliodonium salts are well-established as efficient photoinitiators for cationic polymerization. acs.org Upon exposure to light, these compounds undergo photolysis to generate species that can initiate the polymerization of monomers like epoxides and vinyl ethers. researchgate.netmdpi.com The initiation process can occur through several mechanisms.

Direct photolysis of diaryliodonium salts, typically at wavelengths below 300 nm, leads to the fragmentation of the compound. mdpi.com This process can generate aryl radicals and aryliodinium cation-radicals, which ultimately produce a Brønsted acid. acs.org This strong acid then protonates the monomer, creating a cationic species that initiates the polymerization chain reaction.

Alternatively, initiation can be triggered by free radicals in a process known as free-radical-promoted cationic polymerization. researchgate.net In these systems, a conventional free-radical photoinitiator is used alongside the diphenyliodonium salt. Photochemically generated free radicals react with the diphenyliodonium salt, oxidizing the radical to a corresponding carbocation. researchgate.netacs.org This carbocation then serves as the initiating species for the cationic polymerization of the monomer. This indirect method allows the polymerization to be initiated by longer wavelengths of light, depending on the absorption characteristics of the free-radical generator. acs.org

Photoinduced Radical Oxidation/Addition/Deactivation (PROAD)

A sophisticated application of this compound is in the living cationic polymerization of vinyl ethers through a process known as Photoinduced Radical Oxidation/Addition/Deactivation (PROAD). nih.govresearchgate.net This method allows for the synthesis of polymers with controlled molecular weights and the creation of block copolymers. nih.govdergipark.org.tr

The PROAD mechanism is a cycle that involves several key components, as detailed in the table below. nih.govnih.govacs.org

| Component | Role in PROAD Mechanism |

| Alkyl Halide (e.g., PS-Br) | Serves as the initiator or macroinitiator. |

| Photosensitive Compound (e.g., Mn₂(CO)₁₀) | Absorbs visible light and abstracts the halide from the initiator to form a carbon-centered radical. |

| This compound | Acts as an oxidant. It oxidizes the photochemically generated carbon-centered radical to a carbocation. |

| Monomer (e.g., Isobutyl Vinyl Ether) | The carbocation adds to the monomer, propagating the polymer chain. |

| Bromide Anion (from Ph₂I⁺Br⁻) | Acts as a deactivating agent, reversibly terminating the growing polymer chain to form a dormant, halide-capped species. |

The process is initiated by visible light irradiation of a photosensitive compound, like dimanganese decacarbonyl (Mn₂(CO)₁₀), which generates radicals that abstract a bromine atom from a macroinitiator, such as a polystyrene chain with a bromide end-group (PS-Br). nih.govdergipark.org.tr The resulting polymeric radical is then oxidized by the diphenyliodonium salt to a carbocation. nih.govdergipark.org.tr This cation adds to a vinyl ether monomer. The chain growth is then reversibly terminated (deactivated) by the bromide anion from the diphenyliodonium salt, which regenerates a dormant species. nih.gov This cycle of activation and deactivation allows for the controlled, living growth of poly(vinyl ether) chains from the initial macroinitiator, leading to the formation of well-defined block copolymers like PS-b-PIBVE. dergipark.org.tr

Role as a Reagent in Complex Molecule Synthesis

This compound is a valuable reagent for creating complex molecules, particularly heterocyclic scaffolds that form the core of many biologically active compounds.

Formal Synthesis of Phenoxazines

A transition metal-free formal synthesis of phenoxazine (B87303) has been developed, which relies on the arylation capabilities of diaryliodonium salts. nih.govbeilstein-journals.orgresearchgate.netdiva-portal.org Phenoxazines are an important class of compounds, with derivatives showing antitumor activity and applications as dyes and photoredox catalysts. beilstein-journals.orgnih.gov The synthesis strategy involves the construction of a key intermediate, an ortho-disubstituted diaryl ether, via an O-arylation reaction. nih.govbeilstein-journals.org While the reported high-yielding synthesis often employs specifically designed unsymmetrical diaryliodonium salts for improved chemoselectivity, the fundamental transformation has been demonstrated with this compound under certain conditions. beilstein-journals.orgdiva-portal.org

The synthesis can be summarized in the following key steps:

| Step | Description |

| 1. O-Arylation | A phenol derivative is subjected to O-arylation using a diaryliodonium salt. This key step forms an ortho-disubstituted diaryl ether intermediate. beilstein-journals.org |

| 2. Cyclization | The diaryl ether intermediate undergoes an intramolecular N-arylation (cyclization) to form the tricyclic phenoxazine core, specifically N-acetylphenoxazine. beilstein-journals.org |

| 3. Deprotection | The acetyl group on the phenoxazine nitrogen is removed to yield the final phenoxazine product. beilstein-journals.org |

Synthesis of Biologically Active Natural Products and Scaffolds

This compound and related diaryliodonium salts are instrumental in synthesizing molecular scaffolds found in numerous biologically active natural products and pharmaceuticals. researchgate.netd-nb.infonih.gov Their ability to act as electrophilic arylating agents under mild conditions makes them suitable for modifying complex molecules without compromising sensitive functional groups or stereocenters. researchgate.netdiva-portal.org

One direct application is the N-phenylation of α-amino acid esters. Research by McKerrow, Al-Rawi, and Brooks demonstrated that various amino acid esters can be converted to their N-phenyl derivatives in good to excellent yields using this compound. researchgate.netacs.org This reaction maintains the chiral integrity of the amino acid, which is critical for its biological function. researchgate.net N-arylated α-amino acids are core structures in medicinally important agents like the fibrinogen receptor antagonist Lotrafiban. acs.org

Beyond direct arylation of biomolecules, these reagents are used to construct the foundational scaffolds of bioactive compounds.

| Bioactive Scaffold | Role of Diaryliodonium Reagent | Example Application |

| N-Aryl Amino Acids | Direct N-phenylation of amino acid esters using this compound. researchgate.netacs.org | Building blocks for pharmaceuticals like Lotrafiban. acs.org |

| Phenoxazines | O-arylation of phenols to form diaryl ether precursors, which are then cyclized. beilstein-journals.orgdiva-portal.org | Core of compounds with antitumor and photophysical properties. beilstein-journals.org |

| Pyrrolidines | Used in cycloaddition reactions to generate complex pyrrolidine-containing structures. d-nb.info | Found in neuroexcitatory alkaloids like kainic acid. d-nb.info |

The versatility of diaryliodonium salts in forming C-N and C-O bonds facilitates access to a wide range of heterocyclic systems that are otherwise challenging to synthesize. diva-portal.orgd-nb.info

Preparation of Chiral 2-Aryl-5-carboxylpyrazolidin-3-ones

A highly efficient chemoenzymatic method has been developed for the synthesis of synthetically challenging chiral 2-aryl-5-carboxylpyrazolidin-3-ones. acs.orgrug.nl These compounds are valuable chiral building blocks for pharmaceuticals and agrochemicals. acs.orgrug.nl The strategy combines a highly stereoselective biocatalytic step with a chemical cyclization. acs.orgrug.nl

The key steps of this synthesis are outlined below:

| Step | Description |

| 1. Biocatalytic Hydroamination | The enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase catalyzes the conjugate addition of an arylhydrazine to fumarate. acs.orgrug.nl This enzymatic step establishes the critical stereocenter with excellent enantiomeric excess (ee > 99%). acs.orgrug.nl |

| 2. Acid-Catalyzed Cyclization | The resulting N-(arylamino)aspartic acid intermediate undergoes a smooth intramolecular amidation upon treatment with acid (e.g., 1 M HCl), affording the desired chiral pyrazolidin-3-one (B1205042) heterocycle. acs.org |

| 3. One-Pot Procedure | The enzymatic hydroamination and the acid-catalyzed cyclization can be successfully combined into a one-pot process, providing a simplified and efficient route to the final product. acs.orgrug.nl |

This method leverages the enzyme's broad substrate scope with respect to arylhydrazines and its exquisite stereocontrol. acs.orgrug.nl While this specific chemoenzymatic route uses arylhydrazines directly, the underlying N-arylation of amino acid-type structures is a classic application of hypervalent iodine chemistry. acs.org Foundational work in the N-arylation of amino acids, which serves as a chemical precedent for the formation of the precursors to these heterocyles, specifically documents the use of this compound. researchgate.netacs.orgscispace.comrug.nl This highlights the role of this compound as a key reagent for the types of transformations required to access the building blocks for these complex chiral molecules.

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of diphenyliodonium (B167342) bromide and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

In a study involving the synthesis of phenyl(p-tolyl)iodonium bromide, ¹H NMR spectroscopy in DMSO-d₆ showed multiplets for the aromatic protons between δ 8.19-8.12 (2H) and a triplet at δ 7.58 (1H) and δ 7.46 (2H). The tolyl group's aromatic protons appeared as a doublet at δ 8.06 (2H) and δ 7.27 (2H), with the methyl protons presenting as a singlet at δ 2.31 (3H). The ¹³C NMR spectrum displayed signals for the aromatic carbons at δ 141.7, 134.9, 134.77, 132.0, 131.4, 131.3, 119.5, and 115.8, with the methyl carbon at δ 20.9. beilstein-journals.org

For diphenyliodonium bromide itself, prepared from iodobenzene (B50100) and benzene (B151609), ¹H NMR data was recorded, confirming its structure. beilstein-journals.org The analysis of various N-phenyl amino acids synthesized using this compound has also been confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Diphenyliodonium Salts

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| Phenyl(p-tolyl)iodonium bromide | DMSO-d₆ | 8.19-8.12 (m, 2H), 8.06 (d, J=8.4 Hz, 2H), 7.58 (t, J=7.5 Hz, 1H), 7.46 (t, J=7.5 Hz, 2H), 7.27 (d, J=8.1 Hz, 2H), 2.31 (s, 3H) | 141.7, 134.9, 134.77, 132.0, 131.4, 131.3, 119.5, 115.8, 20.9 |

| Bis(4'-methoxyphenyl)iodonium iodide | CD₃SOCD₃ | 8.15 (d, J=9.0 Hz, 4H), 7.08 (d, J=9.0 Hz, 4H), 3.82 (s, 6H) | 161.7, 136.9, 117.3, 107.7, 55.8 |

Observation of Reaction Intermediates

In some instances, NMR spectroscopy can be employed to observe transient species or reaction intermediates. During studies of O-arylation reactions, an unusually stable iodine(III) intermediate was observed by NMR. diva-portal.org This intermediate could be converted to the final product upon heating or with a longer reaction time, providing valuable mechanistic insight. diva-portal.org The interaction between diphenyliodonium salts and trivalent phosphorus compounds, relevant in visible light-induced reactions, has also been investigated using ¹H, ¹⁹F, and ³¹P NMR, allowing for the characterization of the interactions between the species. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. In the context of this compound and its reaction products, IR spectroscopy is used to confirm the presence of specific bonds and functional groups, complementing the data obtained from NMR. For example, in the synthesis of N-phenyl amino acids, IR spectra are analyzed to confirm the structure of the new compounds. researchgate.netusc.edu.au The IR spectrum of 1,4-diphenylnaphthalen-2-ol, an arylation product, shows characteristic absorption bands at 3046, 1561, 1474, 1216, and 925 cm⁻¹, which are indicative of the aromatic C-H and C=C stretching vibrations, as well as other skeletal vibrations of the molecule. frontiersin.org

Mass Spectrometry (HRMS, Microanalysis)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. researchgate.net This is particularly important for confirming the identity of newly synthesized molecules. In research involving this compound, HRMS is routinely used to verify the mass of the arylation products with a high degree of accuracy. researchgate.netusc.edu.au For instance, the calculated mass for the C₁₃H₁₂I⁺ ion of phenyl(p-tolyl)iodonium bromide is 294.9978, which was confirmed by HRMS analysis. beilstein-journals.org Microanalysis, which provides the elemental composition (e.g., CHN analysis), is also frequently used in conjunction with HRMS to provide comprehensive structural confirmation of new compounds derived from reactions with this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with aromatic systems and for monitoring reaction kinetics. The spectral response of simple diphenyliodonium salts is typically below 300 nm. itu.edu.tr

Confirmation of Aromatic Cation Radicals

UV-Vis spectroscopy plays a key role in detecting and confirming the presence of reactive intermediates such as aromatic cation radicals. acs.orgnih.gov In certain reactions involving diaryliodonium salts, the formation of an aromatic cation radical is a key mechanistic step. acs.org UV-Vis spectroscopic measurements, often in conjunction with Electron Spin Resonance (ESR) spectroscopy, have been used to observe these radical cation species, providing evidence for a single-electron transfer (SET) mechanism. acs.orgnih.gov For instance, in the ipso-substitution of diaryliodonium bromides with electron-rich aromatic compounds, UV-Vis spectroscopy helped to confirm the generation of an aromatic cation radical. acs.org

Study of Charge-Transfer Complexes

The formation of electron-donor-acceptor (EDA) or charge-transfer (CT) complexes is a phenomenon observed when an electron-donating molecule interacts with an electron-accepting molecule. Diphenyliodonium salts, including the bromide, can act as electron acceptors. The formation of these weakly bound complexes can be effectively studied using UV-Visible (UV-Vis) spectroscopy. nist.govnih.gov

A key indicator of CT complex formation is the appearance of a new, often broad, absorption band in the UV-Vis spectrum at a longer wavelength (a bathochromic or red shift) than the absorptions of the individual donor or acceptor molecules. nih.govjetir.org This new band, known as the charge-transfer band, arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.govmdpi.com The intensity and position of this band can be influenced by the solvent polarity. jetir.org

In the context of diphenyliodonium salts, they can form CT complexes with various electron donors such as amines, phosphines, or even certain monomers like N-vinylcarbazole. nist.govresearchgate.net This interaction is crucial as photoexcitation of the CT complex can lead to electron transfer, generating reactive radical species that can initiate polymerization. nist.gov For instance, studies on the interaction between N-ethylcarbazole (an electron donor) and diphenyliodonium hexafluorophosphate (B91526) (an electron acceptor) using transient absorption spectroscopy have elucidated the kinetics of electron transfer, revealing the formation of the N-ethylcarbazole radical cation. researchgate.net Although specific UV-Vis data for this compound with a wide array of donors is dispersed in the literature, the principle remains a fundamental aspect of its chemistry.

Table 1: Illustrative UV-Vis Absorption Data for Charge-Transfer Complex Formation This table provides a conceptual illustration of how UV-Vis data might appear when a charge-transfer complex is formed between an acceptor like a diphenyliodonium salt and a donor molecule. The values are hypothetical and for illustrative purposes.

| Compound/Mixture | Absorption Maximum (λmax, nm) | Observation |

| This compound (Acceptor) | ~280 | Intrinsic absorption of the iodonium (B1229267) salt |

| Electron Donor (e.g., Amine) | ~320 | Intrinsic absorption of the donor |

| Mixture of Acceptor and Donor | ~280, ~320, ~450 | Appearance of a new, broad charge-transfer band in the visible region |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study chemical species that have one or more unpaired electrons, such as free radicals. researchgate.net Since ordinary molecules with all electrons paired are ESR-silent, this method is invaluable for detecting and characterizing transient radical intermediates. researchgate.net this compound and other diaryliodonium salts are known to undergo homolytic cleavage upon photolysis or thermal decomposition to generate radical species, most notably the phenyl radical (Ph•).

ESR spectroscopy can provide detailed information about the electronic structure of the detected radical. researchgate.net The position of the ESR signal, characterized by the g-value, and the splitting of the signal into multiple lines, known as hyperfine coupling, allow for the identification of the radical and provide insight into its environment. nist.govresearchgate.net

In research involving diphenyliodonium salts as photoinitiators, ESR spin-trapping experiments are commonly employed. rsc.org Unstable radicals like the phenyl radical are highly reactive and have short lifetimes, making them difficult to observe directly. rsc.org Spin-trapping involves using a molecule (a spin trap), such as phenyl-N-t-butylnitrone (PBN), which reacts with the transient radical to form a more stable and persistent nitroxide radical. This new radical is readily detectable by ESR, and its hyperfine coupling constants (hfc) are characteristic of the original trapped radical. For example, the phenyl radical generated from the photolysis of a diphenyliodonium salt has been successfully trapped with PBN, and the resulting PBN-phenyl adduct gives a characteristic ESR spectrum. rsc.org

Table 2: Example ESR Data for a Trapped Phenyl Radical Data based on findings from studies on related diphenyliodonium systems. rsc.org

| Radical Adduct | Hyperfine Coupling Constants (hfc) | g-value |

| PBN-Ph• | aN ≈ 14.2 G, aH ≈ 2.2 G | ~2.006 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique has provided invaluable information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

According to a detailed X-ray structural study, this compound exists in the solid state as a centrosymmetric dimer. This dimeric structure is held together by halogen bridges. The geometry around the iodine atom is T-shaped, a typical feature for hypervalent iodine(III) compounds, with the two phenyl groups and the bromide anion forming the structure. nih.govuab.cat The C–I–C bond angle is a key structural parameter.

Table 3: Crystallographic Data for this compound Data from a detailed X-ray structural study.

| Parameter | Value |

| Crystal System | Monoclinic |

| C–I–C Bond Angle | 93.2(5)° |

| Structure | Centrosymmetric Dimer |

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). researchgate.netresearchgate.net In the crystal structure of this compound, the iodine atom of the iodonium cation is electron-deficient and acts as a halogen bond donor, while the bromide anion serves as the acceptor.

The concept of supramolecular synthons refers to robust and recurring structural motifs formed by intermolecular interactions. uc.edursc.orgnih.gov These synthons are the building blocks of crystal engineering, allowing for the design of predictable supramolecular architectures. uc.edu

In the solid state of this compound, the dimeric unit formed through the I···Br halogen bridges can be considered a key supramolecular synthon. This specific and predictable interaction pattern governs how the individual Ph₂IBr units self-assemble into a larger, ordered crystalline structure. The planarity and T-shaped geometry of the diphenyliodonium cation, combined with the directional nature of the halogen bond, lead to the formation of these well-defined synthons. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Diphenyliodonium salts are effective photoinitiators for cationic and radical polymerization. When a monomer formulation containing this compound is exposed to UV light, reactive species are generated that initiate the polymerization process, leading to the formation of long polymer chains. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the resulting polymers. uc.eduresolvemass.ca

GPC separates molecules based on their hydrodynamic volume in solution. sepscience.com Larger molecules elute from the chromatography column faster than smaller molecules. This allows for the determination of the molecular weight distribution of the polymer sample. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. resolvemass.canih.gov Monitoring these parameters is crucial for understanding how the initiator and reaction conditions affect the final polymer properties.

Table 4: Representative GPC Data for a Polymer Synthesized Using a Diphenyliodonium Salt Photoinitiator This table illustrates typical data obtained from GPC analysis. Values are hypothetical and serve to demonstrate the application of the technique.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A (low initiator conc.) | 55,000 | 98,000 | 1.78 |

| Polymer B (high initiator conc.) | 25,000 | 47,000 | 1.88 |

Differential Scanning Calorimetry (DSC) for Polymer Thermal Analysis

The thermal properties of a polymer are critical for its application. Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). core.ac.ukhu-berlin.de DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de

For amorphous or semi-crystalline polymers synthesized using this compound as an initiator, DSC is used to determine their service temperature range and processing characteristics. The glass transition temperature (Tg) is a particularly important property, representing the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. core.ac.ukbeilstein-journals.org This transition is observed as a step-like change in the heat capacity in the DSC thermogram. The Tg value can be influenced by the polymer's molecular weight and structure, which are in turn affected by the initiation process involving the diphenyliodonium salt. researchgate.net

Table 5: Example DSC Data for Polymers Characterized Post-Synthesis This table shows illustrative glass transition temperatures for different polymers, demonstrating the type of data obtained from DSC analysis.

| Polymer | Glass Transition Temperature (Tg, °C) |

| Poly(methyl methacrylate) | ~105 |

| Polystyrene | ~100 |

| Poly(vinyl ether) | ~-20 |

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Methodologies

A significant driving force in modern chemistry is the adoption of green and sustainable practices. acs.orgnih.govaltex.org For reactions involving diphenyliodonium (B167342) bromide, this translates to minimizing waste, particularly stoichiometric byproducts, and expanding the scope of metal-free transformations to avoid the use of toxic and expensive heavy metals. acs.orgnih.govresearchgate.netdiva-portal.org

A primary drawback of using diaryliodonium salts is the generation of a stoichiometric amount of an aryl iodide byproduct. nih.gov When a valuable or complex aryl group is being transferred, the loss of the other aryl group as a byproduct is inefficient and contrary to the principles of atom economy. nih.govacs.org Research is actively pursuing strategies to mitigate this issue. One promising approach is the development of catalytic cycles where the diaryliodonium salt is regenerated in situ, thus minimizing waste. diva-portal.org Another strategy involves designing tandem reactions where both aryl groups of the iodonium (B1229267) salt are utilized in sequential transformations, thereby maximizing atom economy. acs.org For example, a one-pot reaction can be designed for both C-H and N-H arylation of certain substrates, effectively using both aryl moieties of the iodonium salt. acs.org